Trifloxystrobin acid

Description

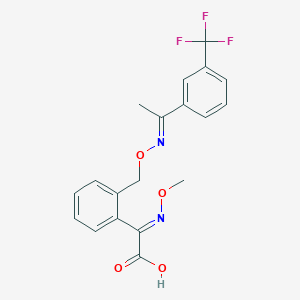

Structure

3D Structure

Propriétés

Numéro CAS |

252913-85-2 |

|---|---|

Formule moléculaire |

C19H17F3N2O4 |

Poids moléculaire |

394.3 g/mol |

Nom IUPAC |

(2Z)-2-methoxyimino-2-[2-[[(Z)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetic acid |

InChI |

InChI=1S/C19H17F3N2O4/c1-12(13-7-5-8-15(10-13)19(20,21)22)23-28-11-14-6-3-4-9-16(14)17(18(25)26)24-27-2/h3-10H,11H2,1-2H3,(H,25,26)/b23-12-,24-17- |

Clé InChI |

ISZQNKFXNXQTTF-QNBZCDOMSA-N |

SMILES |

CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)O)C2=CC(=CC=C2)C(F)(F)F |

SMILES isomérique |

C/C(=N/OCC1=CC=CC=C1/C(=N/OC)/C(=O)O)/C2=CC(=CC=C2)C(F)(F)F |

SMILES canonique |

CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)O)C2=CC(=CC=C2)C(F)(F)F |

Origine du produit |

United States |

Foundational & Exploratory

physicochemical properties of trifloxystrobin acid metabolite

Physicochemical Properties & Environmental Fate of Trifloxystrobin Acid (CGA 321113)

Part 1: Executive Summary

Trifloxystrobin acid (CGA 321113) is the primary biotic and abiotic degradation product of the strobilurin fungicide trifloxystrobin. While the parent compound is designed for lipophilicity to penetrate plant cuticles (LogP ~4.5), the acid metabolite exhibits a dramatic physicochemical inversion. It is highly polar, water-soluble, and mobile in soil profiles.

For researchers and regulatory scientists, CGA 321113 represents the critical "residue of concern" in groundwater and rotational crop assessments. Its persistence (DT50 > 100 days) coupled with high mobility (Koc ~124 mL/g) necessitates rigorous monitoring using LC-MS/MS methodologies, as traditional gas chromatography is unsuitable without derivatization.

Part 2: Molecular Identity & Structural Context

The formation of CGA 321113 is driven by the hydrolysis of the methyl ester moiety of the parent trifloxystrobin. This structural change unmasks the carboxylic acid, significantly altering the electronic and solubility profile of the molecule.

| Parameter | Details |

| Common Name | Trifloxystrobin Acid (CGA 321113) |

| IUPAC Name | (E,E)-methoxyimino-{2-[1-(3-trifluoromethyl-phenyl)-ethylideneaminooxymethyl]-phenyl}-acetic acid |

| CAS Number | 252913-85-2 |

| Molecular Formula | C₁₉H₁₇F₃N₂O₄ |

| Molecular Weight | 394.35 g/mol (Parent: 408.4 g/mol ) |

| Structural Feature | Contains a free carboxylic acid group and a trifluoromethyl phenyl ring.[1][2][3][4][5][6][7][8][9][10][11][12] |

Metabolic Pathway Diagram

The following diagram illustrates the primary hydrolytic pathway and subsequent environmental behavior.

Caption: Primary degradation pathway of trifloxystrobin to CGA 321113 via ester hydrolysis.[7]

Part 3: Physicochemical Profile

The following data aggregates validated endpoints from EFSA peer reviews and EPA registration documents. The contrast between the parent and metabolite is highlighted to emphasize the analytical challenges.

Core Properties Table

| Property | Trifloxystrobin (Parent) | CGA 321113 (Metabolite) | Impact on Analysis/Fate |

| Physical State | White solid | White powder/Solid | Standard handling protocols apply. |

| Water Solubility (20°C) | 0.61 mg/L (Low) | ~21,000 mg/L (pH 7) | Metabolite is highly soluble; requires aqueous mobile phases. |

| Dissociation Constant (pKa) | Non-ionizable | 2.83 ± 0.41 (Predicted) | Exists as an anion at environmental pH (5-9). |

| Partition Coeff. (Log P) | 4.5 (Lipophilic) | < 1 (Hydrophilic) | Metabolite does not partition into lipids/organic solvents easily. |

| Vapor Pressure | 3.4 × 10⁻⁶ Pa | 2.55 × 10⁻⁹ Pa | Non-volatile; negligible risk of atmospheric transport. |

| Soil Adsorption (Koc) | 2709 mL/g (Immobile) | 124 mL/g (Mobile) | High leaching potential; found in soil pore water. |

| Soil Half-life (DT50) | < 3 days | 100 – 280 days | Persistent; requires long-term monitoring in field trials. |

Key Insight: The pKa of ~2.8 means CGA 321113 is fully ionized (negatively charged) in almost all environmental and biological matrices. This anionic character drives its high water solubility and low soil adsorption (repulsion from negatively charged soil clay particles).

Part 4: Analytical Methodologies

Detecting CGA 321113 requires specific adjustments to standard multi-residue protocols due to its polarity.

Sample Preparation (QuEChERS Variant)

Standard QuEChERS (AOAC 2007.01) using citrate buffering is recommended to maintain pH control.

-

Extraction: Acetonitrile (ACN) with 1% Formic Acid is preferred over pure ACN to ensure the acid is protonated enough to partition into the organic phase, or use of a salting-out agent that forces the polar metabolite into ACN.

-

Cleanup: Avoid PSA (Primary Secondary Amine) sorbents in the d-SPE step. PSA is a weak anion exchanger and will bind the acidic CGA 321113, causing massive recovery losses . Use C18 only for lipid removal.

Instrumental Analysis (LC-MS/MS)

-

Column: Reverse-phase C18 or Polar-Embedded C18 (e.g., Waters Acquity HSS T3) to retain polar acids.

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid (or 5mM Ammonium Formate for pH buffering).

-

B: Acetonitrile or Methanol.

-

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-) or Positive Mode (ESI+). While ESI+ is common for the parent, the acid moiety often ionizes better in negative mode (forming [M-H]⁻ at m/z 392), though positive mode ([M+H]+ at m/z 395) is also viable depending on the mobile phase pH.

Analytical Workflow Diagram

Caption: Optimized analytical workflow preventing loss of acidic metabolite during cleanup.

Part 5: Environmental Chemodynamics

The environmental fate of CGA 321113 is governed by "Ion Trapping" logic.

-

Soil Interaction: In typical agricultural soils (pH 5-8), the metabolite is anionic. Soil organic matter and clay minerals are also predominantly negatively charged. This electrostatic repulsion prevents sorption, resulting in a low Koc (124 mL/g) and facilitating downward movement into groundwater.

-

Aquatic Stability: Unlike the parent, which hydrolyzes rapidly, the acid metabolite is the end-product of hydrolysis. It is stable to further hydrolysis and relies on slow microbial degradation or photolysis for removal.

Implication for Drug/Agro Development: When designing ester-based prodrugs or pesticides, the toxicity and mobility of the acid hydrolysis product must be modeled early. For trifloxystrobin, the acid is practically non-toxic (LD50 > 5000 mg/kg) but its high mobility triggers regulatory "groundwater metabolite" thresholds (>0.1 µg/L).

References

-

U.S. EPA. (1999).[10] Pesticide Fact Sheet: Trifloxystrobin. Office of Prevention, Pesticides and Toxic Substances. Link

-

FAO/WHO. (2004). Trifloxystrobin (JMPR Evaluations 2004 Part I - Residues). Joint Meeting on Pesticide Residues. Link

-

Ligon, A. P., et al. (2007). Spectral elucidation of the acid metabolites of the four geometric isomers of trifloxystrobin. Analytical and Bioanalytical Chemistry. Link

-

PPDB. (2024). Trifloxystrobin acid metabolite (CGA 321113) Properties. University of Hertfordshire Pesticide Properties DataBase. Link

Sources

- 1. achemtek.com [achemtek.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Trifloxystrobin Metabolite CGA 321113 PESTANAL , analytical standard 252913-85-2 [sigmaaldrich.com]

- 4. ec.europa.eu [ec.europa.eu]

- 5. Trifloxystrobin (Ref: CGA 279202) [sitem.herts.ac.uk]

- 6. (E,E)-trifloxystrobin acid (Ref: CGA 321113) [sitem.herts.ac.uk]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Trifloxystrobin Metabolite Cga 321113 Density: 1.36 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 9. Trifloxystrobin Metabolite CGA-321113 (Standard) | TargetMol [targetmol.com]

- 10. www3.epa.gov [www3.epa.gov]

- 11. chemsafetypro.com [chemsafetypro.com]

- 12. fao.org [fao.org]

Molecular Structure Analysis and Analytical Profiling of Trifloxystrobin Acid (CGA 321113)

A Technical Whitepaper on Metabolic Fate, Structural Dynamics, and LC-MS/MS Quantification

Executive Summary

As regulatory frameworks increasingly shift their focus from parent active ingredients to their environmental degradates, the robust quantification of pesticide metabolites has become a critical mandate in agrochemical development. Trifloxystrobin, a broad-spectrum strobilurin fungicide, undergoes rapid environmental and biological degradation to its primary carboxylic acid metabolite: CGA 321113 (Trifloxystrobin acid)[1].

This whitepaper provides an in-depth structural analysis of CGA 321113, elucidates the causality behind its environmental persistence, and establishes a self-validating LC-MS/MS analytical protocol designed to overcome the specific chromatographic challenges posed by acidic metabolites.

Molecular Architecture and Physicochemical Dynamics

The transformation of trifloxystrobin to CGA 321113 represents a fundamental shift in physicochemical behavior, driven entirely by the cleavage of a single ester linkage.

Structural Identification

-

IUPAC Name: (2E)-2-methoxyimino-2-[2-[[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetic acid[2]

-

CAS Registry Number: 252913-85-2[2]

-

Molecular Formula: C₁₉H₁₇F₃N₂O₄[2]

-

Molecular Weight: 394.34 g/mol [2]

Stereochemistry and Functional Groups

CGA 321113 exhibits geometric (E/Z) isomerism due to the presence of two distinct double bonds within its methoxyimino and ethylideneamino moieties[3]. The (E,E) configuration is the primary structural orientation, dictating the molecule's spatial footprint.

The critical structural difference between the parent compound and CGA 321113 is the conversion of a lipophilic methyl ester into a highly polar carboxylic acid moiety . This seemingly minor alteration drastically shifts the partition coefficient. While trifloxystrobin is highly lipophilic (designed to penetrate the waxy cuticles of plant leaves), the exposed carboxylic acid in CGA 321113 renders it highly water-soluble and prone to leaching into groundwater[1].

Table 1: Comparative Physicochemical Profiling

| Property | Trifloxystrobin (Parent) | CGA 321113 (Metabolite) | Structural Causality |

| Functional Group | Methyl Ester | Carboxylic Acid | Esterase-mediated hydrolysis[1] |

| Mobility (Soil) | Immobile ( | Highly Mobile | Increased polarity from -COOH group |

| Half-life ( | 0.5 to 2.0 days (Aerobic) | Persistent | Resistance to further microbial cleavage |

| Isomerism | (E,E), (E,Z), (Z,E), (Z,Z) | Predominantly (E,E) | Stereospecific enzymatic degradation[3] |

Environmental Fate and Metabolic Causality

Understanding the degradation pathway is essential for designing effective residue monitoring studies. In both soil and aquatic environments, trifloxystrobin undergoes a rapid, biphasic degradation[1].

The Causality of Degradation: The parent molecule is highly susceptible to microbial carboxylesterases and alkaline-catalyzed hydrolysis. These mechanisms target the ester carbonyl carbon, yielding the free acid (CGA 321113) and methanol. Because the resulting carboxylic acid is highly stable and resistant to further rapid oxidative cleavage, CGA 321113 acts as a persistent metabolic sink in the environment[1].

Fig 1: Metabolic pathway of trifloxystrobin conversion to CGA 321113 via ester hydrolysis.

Advanced Analytical Methodology: The LC-MS/MS Protocol

Quantifying CGA 321113 alongside its parent compound requires a delicate balance. Standard QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodologies often fail for acidic metabolites due to ionization suppression and irreversible sorbent binding.

Step-by-Step Self-Validating Extraction Workflow

Step 1: Acidified Extraction

-

Action: Homogenize 10g of the sample matrix. Add 10 mL of Acetonitrile containing 1% Formic Acid (v/v) .

-

Causality: The pKa of the carboxylic acid in CGA 321113 is approximately 3.5. By lowering the extraction pH below the pKa, the acid is protonated (neutralized). This suppresses its solubility in the aqueous phase and forces it to partition into the organic acetonitrile layer.

-

Validation Checkpoint: Measure the pH of the slurry. If pH > 4.0, recovery will drop below 60% due to premature ionization.

Step 2: Phase Partitioning (Salting Out)

-

Action: Add 4g anhydrous MgSO₄ and 1g NaCl. Shake vigorously for 1 minute and centrifuge at 4000 rpm.

-

Causality: MgSO₄ drives an exothermic reaction to remove water, while NaCl induces the "salting-out" effect, ensuring a crisp separation between the aqueous and organic phases.

Step 3: Tailored dSPE Cleanup

-

Action: Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg MgSO₄ and 50 mg C18 (Octadecylsilane). Do NOT use PSA (Primary Secondary Amine).

-

Causality: PSA is a weak anion exchanger. If used, it will ionically bind the acidic moiety of CGA 321113, leading to catastrophic signal loss. C18 effectively removes non-polar lipids and waxes without retaining the polar acidic metabolite.

-

Validation Checkpoint: Spike a 100 µg/L standard into a blank extract pre-cleanup. A recovery of 85-110% validates the absence of unintended anion-exchange retention[4].

Step 4: LC-MS/MS Quantification

-

Action: Filter through a 0.22 µm nylon syringe filter and inject into a UHPLC-MS/MS system operating in Electrospray Ionization Positive (ESI+) mode[4].

Fig 2: Optimized LC-MS/MS analytical workflow for CGA 321113 extraction and quantification.

Quantitative Data and Validation Metrics

To ensure trustworthiness and reproducibility across laboratories, the mass spectrometry parameters must be strictly controlled. Despite being an acid, CGA 321113 yields excellent sensitivity in ESI+ mode due to the high proton affinity of the methoxyimino nitrogen[4].

Table 2: Validated LC-MS/MS MRM Parameters for CGA 321113

| Parameter | Specification / Value |

| Ionization Mode | ESI Positive (ESI+) |

| Precursor Ion (m/z) | 395.1 |

| Quantifier Product Ion (m/z) | 206.1 (High collision energy) |

| Qualifier Product Ion (m/z) | 188.1 (Lower collision energy) |

| Limit of Detection (LOD) | |

| Limit of Quantification (LOQ) | |

| Average Recovery Rate | 74.2% – 107.4% (Matrix dependent)[4] |

Note: The use of deuterated internal standards (e.g., d6-trifloxystrobin acid) is highly recommended to correct for matrix effects during ESI droplet desolvation[5].

References

-

PubChem . "(2E)-2-methoxyimino-2-[2-[[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetic acid (CID 22899348)". National Center for Biotechnology Information. Available at:[Link]

-

US Environmental Protection Agency (EPA) . "Environmental Fate Summary: Trifloxystrobin". Available at:[Link]

-

Agriculture and Environment Research Unit (AERU) . "(E,E)-trifloxystrobin acid (Ref: CGA 321113)". University of Hertfordshire. Available at:[Link]

-

Chen et al. (2014) . "Simultaneous determination of trifloxystrobin and trifloxystrobin acid residue in rice and soil by a modified quick, easy, cheap, effective, rugged, and safe method using ultra high performance liquid chromatography with tandem mass spectrometry". Journal of Separation Science, PubMed. Available at:[Link]

-

American Chemical Society (ACS) . "Determination of Trifloxystrobin and Its Metabolites in Hawaii Soils by ASE−LC-MS/MS". Journal of Agricultural and Food Chemistry. Available at:[Link]

Sources

- 1. www3.epa.gov [www3.epa.gov]

- 2. (2E)-2-methoxyimino-2-[2-[[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetic acid | C19H17F3N2O4 | CID 22899348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (E,E)-trifloxystrobin acid (Ref: CGA 321113) [sitem.herts.ac.uk]

- 4. Simultaneous determination of trifloxystrobin and trifloxystrobin acid residue in rice and soil by a modified quick, easy, cheap, effective, rugged, and safe method using ultra high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Technical Guide: Environmental Fate and Behavior of Trifloxystrobin Acid (CGA 321113) in Soil

Executive Summary

This technical guide analyzes the environmental fate of Trifloxystrobin Acid (CGA 321113) , the primary biotic and abiotic degradate of the strobilurin fungicide trifloxystrobin.[1] Unlike the parent compound, which is lipophilic and immobile, CGA 321113 exhibits high water solubility and moderate-to-high mobility in soil matrices.

The environmental behavior of this system is defined by a "Hydrolysis-Driver" mechanism : the parent compound rapidly degrades (DT50 < 2 days) via de-esterification into the persistent acid metabolite. Consequently, for regulatory risk assessment (groundwater leaching and long-term soil accumulation), CGA 321113 is the primary residue of concern rather than the parent active ingredient.

The Molecular Context: Parent vs. Metabolite

To understand the behavior of the acid, one must contrast it with the parent compound. The conversion from Trifloxystrobin to CGA 321113 represents a fundamental physicochemical shift from a non-polar, immobile ester to a polar, mobile acid.

Physicochemical Properties Comparison

The following table highlights the drastic increase in solubility and mobility upon degradation.

| Property | Trifloxystrobin (Parent) | Trifloxystrobin Acid (CGA 321113) | Impact on Fate |

| Chemical Structure | Methyl ester | Carboxylic acid | Acid functionality drives pH-dependent solubility. |

| Water Solubility (20°C) | 0.61 mg/L | 21,000 mg/L (pH 7) | The acid is ~34,000x more soluble, driving leaching potential. |

| Sorption (Koc) | ~2709 mL/goc (Immobile) | ~124 mL/goc (Mobile) | Parent binds to organic matter; Acid moves with soil water. |

| Hydrolysis Stability | Unstable (pH 7/9) | Stable | Acid persists; Parent degrades rapidly. |

| DT50 (Lab, Aerobic) | 0.5 – 2 days | 39 – 282 days | The acid is the persistent moiety in the environment. |

Data synthesized from EFSA Scientific Reports and EPA Pesticide Fact Sheets [1, 2, 3].

Metabolic Pathway

The primary route of formation is the hydrolysis of the methyl ester bond. This occurs rapidly in both soil (microbial/chemical) and water (photolytic/hydrolytic).[1][2]

Figure 1: Degradation pathway of Trifloxystrobin in soil.[1] The rapid conversion to the acid is the rate-limiting step for persistence.

Degradation Kinetics

The degradation of CGA 321113 is significantly slower than its formation. While the parent compound disappears within hours or days, the acid metabolite exhibits "pseudo-persistence" in certain soil types.

Biotic Degradation (Aerobic Soil)

Under aerobic conditions (OECD 307), CGA 321113 degrades via microbial metabolism. However, the rate is highly variable depending on soil biomass and pH.

-

Typical DT50: Laboratory half-lives range from 39 to 104 days , with upper 90th percentile confidence limits extending to 282 days in some regulatory assessments [3].

-

Mineralization: Eventually, the acid mineralizes to CO2, but this is a slow process compared to the initial de-esterification.

Abiotic Factors

-

Photolysis: On soil surfaces, CGA 321113 can undergo photo-isomerization to form CGA 357261 [1].[1][3]

-

Hydrolysis: Unlike the parent, the acid is stable to hydrolysis.[3] It does not break down further simply by reacting with water; it requires microbial activity or high-energy photolysis.

Sorption and Mobility (The "Leaching" Risk)

The most critical parameter for environmental risk assessment of CGA 321113 is its Koc (Organic Carbon Partition Coefficient) .

The Mobility Shift

Trifloxystrobin (parent) has a Koc of ~2709, classifying it as "Immobile."[1][2][3] It binds strongly to soil organic matter and poses negligible leaching risk.[4] Conversely, CGA 321113 has a mean Koc of 124 mL/goc (ranging from mobile to moderately mobile) [3].

Implications for Groundwater

Due to the combination of high solubility (21,000 mg/L) and low sorption (Koc 124) , CGA 321113 moves readily with soil pore water.

-

Leaching Potential: In porous soils (sand/loamy sand) with low organic carbon, the metabolite can migrate to deeper soil horizons (30-60 cm) where microbial activity is lower, potentially extending its persistence.

-

Regulatory Trigger: This mobility profile often triggers higher-tier groundwater modeling (e.g., PEARL, PELMO models) during registration in the EU and US.

Experimental Protocols

Reliable data generation requires strict adherence to OECD guidelines, with specific modifications for acidic metabolites.

Aerobic Soil Metabolism (OECD 307)

This protocol determines the degradation rate (DT50) and pathway.

Critical Experimental Considerations:

-

Test System: Use fresh field soils (sandy loam, clay loam, silt loam). Maintain moisture at pF 2.0–2.5 (approx. 40-50% MWHC).

-

Dosing: Apply 14C-labeled trifloxystrobin (phenyl label) to track the aromatic ring structure through the acid phase.

-

Sampling Intervals: Because the parent degrades fast but the acid is slow, use a geometric sampling schedule (e.g., Day 0, 1, 3, 7, 14, 30, 60, 100, 120).

-

Extraction (Crucial Step):

-

Challenge: Acidic metabolites can form ionic bonds with soil cations (Ca2+, Mg2+).

-

Solution: Use Acidified Acetonitrile/Water (e.g., Acetonitrile:Water 4:1 v/v + 0.1% Formic Acid). The acid ensures the metabolite is protonated (neutral charge), breaking ionic bridges and improving recovery efficiency.

-

Adsorption/Desorption (OECD 106)

This protocol determines the Kd and Koc values.

Workflow Visualization:

Figure 2: Batch equilibrium workflow for determining sorption coefficients (OECD 106).

Regulatory Implications

The behavior of CGA 321113 drives the regulatory outcome for trifloxystrobin products.

-

EFSA (Europe): The risk assessment often focuses on the acid's potential to reach groundwater >0.1 µg/L. However, due to its eventual mineralization, it often passes assessment with proper mitigation (e.g., buffer zones) or refined modeling showing concentrations <0.1 µg/L at 1m depth [1, 4].

-

EPA (USA): The EPA classifies CGA 321113 as a "Residue of Concern" for water. Risk assessments sum the parent + acid residues ("Total Toxic Residues") for drinking water exposure modeling [3].

Summary of Risk Factors

| Risk Component | Level | Reason |

| Persistence | High | Stable to hydrolysis; slow microbial decay. |

| Mobility | Moderate/High | High water solubility; low Koc. |

| Bioaccumulation | Low | Low logPow (acidic nature prevents lipid accumulation). |

References

-

FAO/WHO. (2004). Trifloxystrobin (213) - JMPR Evaluation of Residues. Food and Agriculture Organization.

-

US EPA. (2014). Trifloxystrobin: Human Health Risk Assessment for Proposed Uses on Chickpea, Dry Peas, and Lentils. Regulations.gov Docket.

-

University of Hertfordshire. (2025). PPDB: Pesticide Properties DataBase - Trifloxystrobin acid (CGA 321113).

Sources

Introduction: The Significance of Trifloxystrobin's Abiotic Transformation

An In-depth Technical Guide to the Hydrolysis Pathway of Trifloxystrobin to Trifloxystrobin Acid

Trifloxystrobin, a synthetic fungicide from the strobilurin class, is widely utilized in agriculture for its broad-spectrum preventative and curative action against numerous plant diseases.[1][2] Its mode of action involves the inhibition of mitochondrial respiration in fungi by blocking the cytochrome bc1 complex.[2][3] The efficacy and environmental fate of trifloxystrobin are intrinsically linked to its chemical stability. While the parent ester form is biologically active, it is susceptible to degradation in the environment, with hydrolysis being a primary abiotic pathway.[4][5]

This hydrolysis transforms trifloxystrobin into its primary metabolite, (E,E)-α-(methoxyimino)-2-[[[[1-[3-(trifluoromethyl)phenyl]ethylidene)amino] oxy]methyl]benzeneacetic acid, commonly known as trifloxystrobin acid or by its code CGA 321113.[6][7] Unlike the parent compound, trifloxystrobin acid is largely inactive as a fungicide.[8][9] However, it exhibits greater mobility and persistence in soil and aquatic systems, making it a key analyte in environmental monitoring and risk assessment.[6][8][10] Understanding the mechanism, kinetics, and influencing factors of this hydrolysis pathway is therefore critical for researchers in environmental chemistry, regulatory science, and agricultural development. This guide provides a detailed examination of this crucial transformation.

The Chemical Mechanism: An Alkali-Catalyzed Ester Cleavage

The conversion of trifloxystrobin to trifloxystrobin acid is a classic example of ester hydrolysis. The core of the reaction is the nucleophilic attack on the carbonyl carbon of the methyl ester group. In aqueous environments, this process is significantly accelerated by the presence of hydroxide ions (OH⁻), making it an alkali-catalyzed reaction.[6][11]

The mechanism proceeds as follows:

-

Nucleophilic Attack: A hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester moiety on the trifloxystrobin molecule.

-

Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, and the methoxy group (⁻OCH₃) is eliminated as a leaving group, which subsequently abstracts a proton to form methanol (CH₃OH).

-

Carboxylate Formation: The primary product is the carboxylate anion of trifloxystrobin acid. In the final step, this anion is protonated by water to yield the final carboxylic acid, CGA 321113.

This pathway is the principal route of abiotic degradation in aqueous systems, particularly under neutral to alkaline conditions.[9]

Caption: The alkali-catalyzed hydrolysis of trifloxystrobin to trifloxystrobin acid and methanol.

Reaction Kinetics and Influencing Factors

The rate of trifloxystrobin hydrolysis is not constant; it is profoundly influenced by environmental factors, most notably pH and temperature. Understanding these relationships is essential for predicting the compound's persistence in different environments.

The Decisive Role of pH

The pH of the aqueous medium is the most critical factor governing the hydrolysis rate.

-

Acidic Conditions (pH ≤ 5): Trifloxystrobin is very stable. The hydrolysis half-life can be measured in years, indicating that this degradation pathway is negligible in acidic environments.[2][8][10]

-

Neutral Conditions (pH 7): Hydrolysis occurs at a moderate rate. Reported half-life values are typically in the range of weeks to months.[2][8][10]

-

Alkaline Conditions (pH ≥ 9): The reaction is rapid. The abundance of hydroxide ions significantly accelerates the ester cleavage, reducing the half-life to a matter of hours or days.[6][8][10][11]

This pH dependency underscores why trifloxystrobin is less persistent in alkaline soils and water bodies.

The Influence of Temperature

As with most chemical reactions, temperature plays a significant role in the kinetics of hydrolysis. An increase in temperature enhances the rate of reaction. Studies have shown that for every 10°C rise in temperature, the rate constant for trifloxystrobin hydrolysis can increase by a factor of 2 to 4.[11] This is a crucial consideration for field dissipation studies, where environmental persistence will vary significantly between cooler and warmer climates.

Data Summary: Hydrolysis Half-Life (DT₅₀)

The following table summarizes the reported half-life (DT₅₀) values for trifloxystrobin at various pH levels, clearly illustrating the compound's instability under alkaline conditions.

| pH | Temperature (°C) | Half-Life (DT₅₀) | Reference(s) |

| 4 | Not Specified | Stable | [10] |

| 5 | 20 | 8.6 years (3139 days) | [12] |

| 7 | 20-25 | 11.4 weeks (80 days) | [2][12] |

| 7 | Not Specified | 55.2 days | [10] |

| 9 | 20-25 | 19.8 - 27 hours (0.8 - 1.1 days) | [6][8][12] |

| 9 | Not Specified | 0.83 days | [10] |

Experimental Protocol for a Hydrolysis Study

To ensure scientific integrity, a study investigating the hydrolysis of trifloxystrobin must be conducted with rigorous controls. The following protocol outlines a self-validating system for determining hydrolysis rates according to established guidelines (e.g., OECD 111).

Materials and Reagents

-

Analytical standards of Trifloxystrobin (≥99% purity)

-

Analytical standard of Trifloxystrobin Acid (CGA 321113)

-

HPLC-grade acetonitrile and water

-

Sterile aqueous buffer solutions:

-

pH 4 (e.g., acetate buffer)

-

pH 7 (e.g., phosphate buffer)

-

pH 9 (e.g., borate buffer)

-

-

Amber glass vials with PTFE-lined caps

-

Calibrated pH meter and thermometer

-

Temperature-controlled incubator or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: A standardized workflow for conducting a trifloxystrobin hydrolysis kinetics study.

Step-by-Step Methodology

-

Preparation: Prepare a concentrated stock solution of trifloxystrobin in acetonitrile. The causality for using acetonitrile is its miscibility with water and its common use as a mobile phase solvent in subsequent analysis.[13]

-

Spiking: Add a small aliquot of the stock solution to each buffered solution in amber vials to achieve the desired starting concentration. The total volume of acetonitrile should be kept below 1% to avoid co-solvent effects. The use of amber vials is critical to prevent photodegradation, a known competing degradation pathway for trifloxystrobin.[13][14]

-

Incubation: Place the vials in a dark, temperature-controlled incubator. The exclusion of light is a self-validating control to ensure that only hydrolysis is being measured.

-

Sampling: At designated time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours for pH 9; longer intervals for pH 7), remove triplicate vials for analysis.

-

Analysis: Analyze the samples immediately using a validated analytical method, such as UPLC-MS/MS, to quantify the concentrations of both trifloxystrobin and its metabolite, trifloxystrobin acid.[15][16][17] This provides a mass balance, ensuring the observed loss of the parent compound corresponds to the formation of the degradate.

-

Data Analysis: For each pH and temperature condition, plot the natural logarithm of the trifloxystrobin concentration versus time. If the plot yields a straight line, the reaction follows first-order kinetics. The degradation rate constant (k) is the negative of the slope, and the half-life is calculated as DT₅₀ = ln(2)/k.

Conclusion: A Pathway of Environmental and Regulatory Importance

The hydrolysis of trifloxystrobin to trifloxystrobin acid (CGA 321113) is a fundamental degradation process that dictates the fungicide's environmental behavior. This transformation is heavily dependent on pH, with alkaline conditions dramatically accelerating the breakdown of the parent compound. The resulting acid metabolite, while fungicidally inactive, possesses different environmental properties, including increased mobility, which necessitates its inclusion in residue definitions for regulatory purposes and risk assessments.[1][18][19] A thorough understanding of this pathway, gained through methodologically sound and well-controlled studies as described herein, is indispensable for the responsible management and monitoring of this widely used agricultural chemical.

References

- US EPA-Pesticides; Trifloxystrobin. (1999).

- Technical Support Center: Minimizing Trifloxystrobin-d3 Degrad

- Drinking Water Assessment for Tolerance Petition for New Uses of Trifloxystrobin. (2014).

- Banerjee, K., Ligon, A. P., & Spiteller, M. (2006). Environmental Fate of Trifloxystrobin in Soils of Different Geographical Origins and Photolytic Degradation in Water. Journal of Agricultural and Food Chemistry.

- Banerjee, K., Ligon, A. P., & Spiteller, M. (2006). Environmental Fate of Trifloxystrobin in Soils of Different Geographical Origins and Photolytic Degradation in Water.

- Banerjee, K., Ligon, A. P., & Spiteller, M. (2006).

- Public Release Summary - Evaluation of the new active TRIFLOXYSTROBIN in the product FLINT FUNGICIDE. (2000). Australian Pesticides and Veterinary Medicines Authority.

- Hydrolysis and Photodegradation of Trifloxystrobin in Aqueous Solution. (2025).

- Trifloxystrobin. Human Health and Ecological Risk Assessment. (2023).

- An Overview of Strobilurin Fungicide Degradation: Current Status and Future Perspective. (2020). Frontiers in Microbiology.

- Chen, X., et al. (2014). Simultaneous determination of trifloxystrobin and trifloxystrobin acid residue in rice and soil by a modified Quick, Easy, Cheap, Effective, Rugged, and Safe method using ultra high performance liquid chromatography with tandem mass spectrometry.

- Chen, X., et al. (2014). Simultaneous determination of trifloxystrobin and trifloxystrobin acid residue in rice and soil by a modified quick, easy, cheap, effective, rugged, and safe method using ultra high performance liquid chromatography with tandem mass spectrometry. PubMed.

- Trifloxystrobin. Human Health Risk Assessment for Proposed New Use on the Imported Coffee. (2011).

- Chen, J., et al. (2008). Determination of Trifloxystrobin and Its Metabolites in Hawaii Soils by ASE−LC-MS/MS. Journal of Agricultural and Food Chemistry.

- Field dissipation of trifloxystrobin and its metabolite trifloxystrobin acid in soil and apples. (2025).

- Trifloxystrobin.

- Determination of trifloxystrobin and its metabolite in coffee by liquid chromatography-mass spectrometry. (2019).

- Jiang, J., et al. (2021). Detoxification Esterase StrH Initiates Strobilurin Fungicide Degradation in Hyphomicrobium sp. Strain DY-1. Applied and Environmental Microbiology.

- Trifloxystrobin Metabolite CGA 321113 PESTANAL®, analytical standard. Sigma-Aldrich.

- Trifloxystrobin (Ref: CGA 279202). AERU, University of Hertfordshire.

- Peer review of the pesticide risk assessment of the active substance trifloxystrobin. (2018). EFSA Journal, PMC.

- Final Renewal report for the active substance trifloxystrobin. (2018). European Commission.

- TRIFLOXYSTROBIN (213).

- Trifloxystrobin: a very broad spectrum foliar fungicide. ChemicalBook.

- Ligon, A. P., & Spiteller, M. (2007). Spectral elucidation of the acid metabolites of the four geometric isomers of trifloxystrobin. Analytical and Bioanalytical Chemistry.

- Banerjee, K., & Ligon, A. P. (2005). Photoisomerization kinetics of trifloxystrobin. PubMed. czBCMhVPhy44Mm7dUHAgV6)

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Trifloxystrobin: a very broad spectrum foliar fungicide_Chemicalbook [chemicalbook.com]

- 3. Trifloxystrobin | C20H19F3N2O4 | CID 11664966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. datapdf.com [datapdf.com]

- 5. Environmental fate of trifloxystrobin in soils of different geographical origins and photolytic degradation in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. www3.epa.gov [www3.epa.gov]

- 7. Trifloxystrobin Metabolite CGA 321113 PESTANAL , analytical standard 252913-85-2 [sigmaaldrich.com]

- 8. apvma.gov.au [apvma.gov.au]

- 9. ligon.de [ligon.de]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. researchgate.net [researchgate.net]

- 12. fao.org [fao.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Frontiers | An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Simultaneous determination of trifloxystrobin and trifloxystrobin acid residue in rice and soil by a modified quick, easy, cheap, effective, rugged, and safe method using ultra high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. Peer review of the pesticide risk assessment of the active substance trifloxystrobin - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Dynamics of Trifloxystrobin and Its Primary Acid Metabolite (CGA 321113): A Comprehensive Mechanistic and Analytical Guide

Executive Summary

As agricultural and pharmaceutical pipelines increasingly rely on strobilurin-class chemistries, understanding the divergent toxicological profiles between parent compounds and their environmental or biological metabolites is critical. Trifloxystrobin is a broad-spectrum fungicide that effectively inhibits mitochondrial respiration in pathogenic fungi[1]. However, upon application or ingestion, it rapidly undergoes ester hydrolysis to form its primary metabolite, trifloxystrobin acid (CGA 321113).

This whitepaper provides an in-depth, mechanistic comparison of the toxicological profiles of trifloxystrobin and CGA 321113. By examining the causality behind their pharmacokinetic differences and detailing a self-validating analytical protocol for their co-quantification, this guide serves as an authoritative resource for researchers and risk-assessment professionals.

Mechanistic Toxicology: The Role of Ester Hydrolysis

Trifloxystrobin exerts its primary fungicidal activity by binding to the quinol oxidation (Qo) site of cytochrome bc1 (Complex III) in the mitochondrial respiratory chain, thereby halting electron transport and ATP synthesis[2].

The structural integrity of the parent molecule—specifically its methyl ester moiety—is essential for this biological activity. The lipophilic nature of the parent compound allows it to readily penetrate cell membranes and achieve optimal steric alignment within the Qo pocket.

In both mammalian hepatic systems and environmental matrices (soil and water), trifloxystrobin is rapidly cleaved by carboxylesterases or environmental hydrolysis to form trifloxystrobin acid (CGA 321113). This conversion from a lipophilic ester to a hydrophilic carboxylic acid fundamentally alters the molecule's partition coefficient. The resulting hydrophilicity prevents efficient permeation across phospholipid bilayers and disrupts the specific binding conformation required for Complex III inhibition. Consequently, the acid metabolite exhibits a drastically reduced affinity for the target site.

Metabolic hydrolysis of trifloxystrobin and divergent mitochondrial target affinities.

Comparative Toxicological Profiles

The structural divergence between the parent and the acid metabolite dictates their respective toxicological and environmental profiles.

Mammalian Toxicity

In mammalian models, trifloxystrobin is poorly absorbed via the gastrointestinal tract and is subjected to rapid first-pass metabolism in the liver. Because the liver handles the bulk of the metabolic clearance, it is the primary target organ in subchronic and chronic exposure models, manifesting primarily as hepatocellular hypertrophy and reduced body weight gain[1]. Neither the parent nor the acid metabolite exhibits mutagenic or carcinogenic potential, and both are classified as having low acute mammalian toxicity (Toxicity Category IV for oral and dermal routes)[1]. All key metabolites, including CGA 321113, have demonstrated an acute oral LD50 > 2,000 mg/kg in rats[2].

Ecotoxicology and Environmental Fate

The most striking toxicological divergence occurs in aquatic ecosystems. Trifloxystrobin is highly toxic to fish and aquatic invertebrates[3]. However, its rapid degradation in water (half-life of hours to days) mitigates prolonged exposure[3]. Conversely, the acid metabolite (CGA 321113) is highly soluble and persistent, with a laboratory soil half-life of approximately 100 days, making it highly mobile and prone to leaching. Despite this persistence, the acid metabolite is classified as practically non-toxic to all aquatic trophic levels, directly reflecting the loss of membrane permeability and target-site affinity discussed in Section 2.

Quantitative Data Summary

| Toxicological / Environmental Endpoint | Trifloxystrobin (Parent) | Trifloxystrobin Acid (CGA 321113) |

| Acute Mammalian Oral LD50 (Rat) | > 2,000 mg/kg | > 2,000 mg/kg[2] |

| Primary Target Organ (Chronic) | Liver (Hypertrophy)[1] | Liver (Reduced severity) |

| Genotoxicity / Carcinogenicity | Negative / Not Likely[1] | Negative / Not Likely[2] |

| Aquatic Toxicity (Fish/Invertebrates) | Highly Toxic[3] | Practically Non-Toxic |

| Environmental Half-Life (Soil/Water) | Rapid (Hours to < 5 Days) | Persistent (~100 Days) |

| Mobility / Leaching Potential | Low (Binds to sediment) | High (Mobile in groundwater) |

Analytical Methodologies for Co-Quantification

Historically, Gas Chromatography with Nitrogen Phosphorus Detection (GC/NPD) was utilized for enforcement[1]. However, GC requires complex derivatization of the acid metabolite. As a Senior Application Scientist, I mandate the use of High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for simultaneous quantification. LC-MS/MS with Electrospray Ionization (ESI) allows for the direct, highly specific analysis of both the lipophilic parent and the hydrophilic acid using a reversed-phase gradient[4].

Self-Validating LC-MS/MS Protocol

Simultaneous extraction of a highly lipophilic parent and a hydrophilic acid presents a partitioning challenge. The following modified QuEChERS protocol is engineered to ensure high recovery and self-validation.

Step 1: Matrix Extraction & Isotopic Spiking

-

Action: Homogenize 10 g of the sample matrix. Spike with 50 µL of isotopically labeled internal standards (e.g., Trifloxystrobin-d6 and CGA 321113-d3) at 1 µg/mL.

-

Causality: The early introduction of heavy-isotope standards creates a self-validating system; any subsequent loss during extraction or ion suppression during ionization is automatically corrected by the internal standard ratio.

-

Extraction: Add 10 mL of Acetonitrile containing 1% acetic acid.

Step 2: Salting-Out Partitioning

-

Action: Add 4 g anhydrous MgSO4 and 1 g NaCl. Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

-

Causality: The salts induce a thermodynamic phase separation. The low pH (acetic acid) ensures the carboxylic acid of CGA 321113 remains protonated (neutral), driving it into the organic acetonitrile phase alongside the parent compound.

Step 3: Dispersive Solid Phase Extraction (dSPE) Clean-up

-

Action: Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg MgSO4 and 25 mg C18. Crucial Note: Avoid Primary Secondary Amine (PSA) sorbents.

-

Causality: PSA is a weak anion exchanger that will irreversibly bind the acidic moiety of CGA 321113, destroying metabolite recovery. C18 effectively removes non-polar lipid interferences without retaining the target analytes.

Step 4: LC-MS/MS Quantification

-

Action: Analyze via reversed-phase HPLC (C18 column) coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Use a mobile phase gradient of Water (0.1% formic acid) and Acetonitrile.

-

Validation Check: The system is validated if the internal standard recovery falls within 80–120% with a Relative Standard Deviation (RSD) < 15%. The Limit of Quantitation (LOQ) should reliably hit 0.01 ppm for both analytes[4].

Step-by-step LC-MS/MS analytical workflow for quantifying parent and acid metabolite.

Regulatory and Risk Assessment Implications

Because trifloxystrobin degrades so rapidly into CGA 321113, regulatory bodies such as the EPA and EFSA define the dietary risk assessment residue tolerance as the combined residues of trifloxystrobin and the free form of its acid metabolite[4]. While the parent compound poses acute risks to aquatic environments during spray drift events[5], the long-term environmental monitoring burden shifts entirely to the acid metabolite due to its persistence and groundwater leaching potential.

References

1.[1] Title: TRIFLOXYSTROBIN Human Health Risk Assessment - Regulations.gov Source: regulations.gov URL:

2. Title: Public Release Summary - Evaluation of the new active TRIFLOXYSTROBIN in the product FLINT FUNGICIDE Source: apvma.gov.au URL:

3.[2] Title: Peer review of the pesticide risk assessment of the active substance trifloxystrobin Source: nih.gov URL:

4.[5] Title: Potential aquatic environmental risks of trifloxystrobin: Enhancement of virus susceptibility in zebrafish through initiation of autophagy Source: nih.gov URL:

5.[3] Title: Pesticides - Fact Sheet for Trifloxystrobin Source: epa.gov URL:

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Peer review of the pesticide risk assessment of the active substance trifloxystrobin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. www3.epa.gov [www3.epa.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Potential aquatic environmental risks of trifloxystrobin: Enhancement of virus susceptibility in zebrafish through initiation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

metabolic breakdown of trifloxystrobin in plant tissues

Metabolic Fate and Analytical Quantification of Trifloxystrobin in Planta: A Technical Whitepaper

Executive Overview

Trifloxystrobin is a highly efficacious, broad-spectrum strobilurin fungicide designed to inhibit mitochondrial respiration in pathogenic fungi by blocking electron transfer at the cytochrome bc1 complex[1][2]. While its agronomic utility is well-established, the post-application presents complex regulatory and analytical challenges. This guide delineates the biochemical pathways of trifloxystrobin degradation, the pharmacokinetic distribution of its residues, and the self-validating analytical protocols required to quantify its primary metabolites in compliance with global regulatory standards.

Biochemical Causality of in Planta Metabolism

The fungicidal activity of trifloxystrobin is entirely dependent on its intact methyl ester structure, which structurally facilitates binding to the fungal target site[1][3]. However, plant tissues possess robust defense and detoxification mechanisms driven by non-specific esterases.

When applied as a foliar spray, trifloxystrobin exhibits dual-phase kinetics:

-

Surface Persistence (Photodegradation): On the leaf cuticle, the compound is relatively stable. Degradation is primarily photochemical rather than enzymatic, resulting in structural isomers (CGA 331409, CGA 357261, and CGA 357262) rather than complete molecular breakdown[4].

-

Intracellular Hydrolysis (Enzymatic Cleavage): Once absorbed into the plant mesophyll or vascular tissue, endogenous plant esterases rapidly cleave the methyl ester group[3]. This hydrolysis forms the primary metabolite, CGA 321113 (a free carboxylic acid)[1][3]. Because CGA 321113 lacks the lipophilic ester necessary for target-site binding, it is fungicidally inactive[3]. However, it is highly mobile and environmentally persistent, necessitating its mandatory inclusion in dietary risk assessments[2][4].

Fig 1. In planta metabolic breakdown pathway of trifloxystrobin.

Quantitative Pharmacokinetics and Residue Distribution

The rate of metabolic breakdown varies significantly depending on the crop matrix and the site of residue accumulation. Total Radioactive Residue (TRR) studies using 14C-labeled trifloxystrobin demonstrate that while the parent compound dominates unabsorbed surface residues, the absorbed fraction degrades exponentially[5].

| Crop Matrix | Parent Compound (% TRR) | CGA 321113 (% TRR) | Dissipation Half-Life | Key Reference |

| Wheat (Absorbed) | < 5% | Minor | ~12 hours | JMPR 2004[5] |

| Rice Seedlings | N/A | Minor | 1.9 - 4.7 days | SETAC 2014[6] |

| Apples (Surface) | ~92% | < 1% | N/A | APVMA 2000[1] |

| Cucumbers | 80 - 93% | 0.9 - 4.2% | N/A | JMPR 2004[5] |

Analytical Methodology: Self-Validating Extraction and Quantification

To accurately assess dietary risk, regulatory bodies require the quantification of both the parent trifloxystrobin and the CGA 321113 metabolite[2][7]. This presents an analytical paradox: the parent compound is highly lipophilic, while the acid metabolite is highly polar.

To resolve this, modern protocols utilize a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach paired with LC-MS/MS[6][8]. The following protocol ensures a self-validating system by mitigating matrix effects and ensuring simultaneous extraction.

Step-by-Step Protocol: Modified QuEChERS for Trifloxystrobin & CGA 321113

-

Cryogenic Homogenization: Plant tissues are flash-frozen and milled.

-

Causality: Cryo-milling halts enzymatic esterase activity immediately, preventing the artifactual ex vivo conversion of trifloxystrobin to CGA 321113 during sample preparation.

-

-

Biphasic Extraction: Extract 10g of homogenized tissue using an Acetonitrile/Water mixture (typically 80:20 v/v)[7].

-

Causality: The inclusion of water swells the plant matrix, allowing acetonitrile to penetrate the cells and solubilize both the lipophilic parent and the polar acid metabolite simultaneously.

-

-

Internal Standardization: Spike the extract with stable isotopically labeled internal standards (SIL-IS) for both analytes[8].

-

Causality: Plant matrices (e.g., chlorophyll, complex sugars) cause severe ion suppression in the mass spectrometer. The SIL-IS co-elutes with the target analytes, experiencing identical ion suppression, thereby self-correcting the final quantification.

-

-

Partitioning and Clean-up: Induce phase separation using anhydrous MgSO4 and NaCl. The organic layer is subjected to liquid-liquid partition on a ChemElut cartridge or dispersive Solid Phase Extraction (dSPE)[8].

-

LC-MS/MS Quantification: Analyze via reverse-phase HPLC coupled with Turbo-Ionspray MS/MS detection[7]. Monitor at least two Multiple Reaction Monitoring (MRM) transitions per analyte to confirm identity. The Limit of Quantification (LOQ) is strictly maintained at 0.01 to 0.02 mg/kg[7].

Fig 2. Self-validating analytical workflow for trifloxystrobin quantification.

Regulatory and Toxicological Implications

The robust understanding of this metabolic pathway has directly shaped global regulatory frameworks. Because the CGA 321113 metabolite is persistent and represents the terminal metabolic sink in plants, the EPA, EFSA, and JMPR mandate that the "residue of concern" for dietary risk assessment must include the sum of trifloxystrobin and CGA 321113 (expressed as trifloxystrobin equivalents)[2][4]. Furthermore, long-term stability studies validate that these residues remain stable in frozen storage for up to 24 months, ensuring that archived samples yield reliable toxicological data[8].

References

-

Public Release Summary - Evaluation of the new active TRIFLOXYSTROBIN in the product FLINT FUNGICIDE. apvma.gov.au. 1

-

TRIFLOXYSTROBIN First draft prepared by Ghazi Dannan and Maria Tasheva. who.int. 3

-

Pesticides - Fact Sheet for Trifloxystrobin. epa.gov. 2

-

Peer review of the pesticide risk assessment of the active substance trifloxystrobin. nih.gov. 4

-

REPORT OF THE JMPR WORKSHARING PILOT PROJECT ON TRIFLOXYSTROBIN Part I - Residues. fao.org.5

-

TRIFLOXYSTROBIN (213). fao.org.7

-

Dissipation and residues of trifloxystrobin and its metabolite in rice under field conditions. nih.gov. 6

-

TRIFLOXYSTROBIN (213) The first draft was prepared by Dr U Banasiak. fao.org. 8

Sources

- 1. apvma.gov.au [apvma.gov.au]

- 2. www3.epa.gov [www3.epa.gov]

- 3. apps.who.int [apps.who.int]

- 4. Peer review of the pesticide risk assessment of the active substance trifloxystrobin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fao.org [fao.org]

- 6. Dissipation and residues of trifloxystrobin and its metabolite in rice under field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fao.org [fao.org]

- 8. fao.org [fao.org]

Physicochemical Profiling of Trifloxystrobin Acid (CGA 321113): Solubility, Stability, and Analytical Methodologies

Executive Summary

Trifloxystrobin is a widely deployed QoI (Quinone outside Inhibitor) fungicide that disrupts mitochondrial respiration in target pathogens[1]. While the parent compound is highly effective, it is environmentally and biologically transient. Upon exposure to environmental matrices or biological tissues, the methyl ester moiety of trifloxystrobin undergoes rapid base-catalyzed hydrolysis or enzymatic cleavage to form its primary, biologically inactive metabolite: trifloxystrobin acid , officially designated as CGA 321113 [2].

As an application scientist, understanding the radical shift in physicochemical properties between the parent ester and the free acid is critical. This transition dictates the molecule's environmental mobility, its stability kinetics, and the specific solvent systems required for quantitative analytical recovery[3]. This whitepaper provides an in-depth mechanistic guide to the solubility, stability, and optimized extraction protocols for CGA 321113.

The Thermodynamic Shift: Comparative Solubility Profiles

The cleavage of the ester bond to form a free carboxylic acid fundamentally alters the thermodynamic interactions within solvent cavities.

Quantitative Solubility Summary

| Property | Trifloxystrobin (Parent) | Trifloxystrobin Acid (CGA 321113) | Causality / Implication |

| Molecular Weight | 408.4 g/mol [4] | 394.3 g/mol | Loss of the methyl group during ester cleavage. |

| Water Solubility (20–25°C) | 0.61 mg/L (Low)[1] | 21,000 mg/L at pH 7 (High)[5] | Deprotonation of the carboxylic acid at physiological pH drastically increases polarity and aqueous solvation. |

| Solubility in Methanol | 76 g/L[4] | High | Both exhibit strong hydrogen bonding capabilities in polar protic solvents. |

| Solubility in Acetone | >500 g/L[4] | High | Favorable dipole-dipole interactions in polar aprotic environments. |

| Solubility in n-Hexane | 11 g/L[4] | Insoluble / Trace | The charged nature of the acid prevents solvation in non-polar hydrocarbon networks. |

| Hydrolytic Stability | Half-life 11.4 weeks (pH 7)[2] | Highly Stable | The parent ester is susceptible to base-catalyzed hydrolysis; the resulting acid is the terminal hydrolytic sink. |

Mechanistic Causality

The parent trifloxystrobin is a lipophilic molecule (

Conversely, CGA 321113 possesses a terminal carboxylic acid group. At physiological and environmental pH levels (pH ~7), this acid deprotonates. The resulting anionic state enables powerful ion-dipole interactions with water molecules, drastically increasing its aqueous solubility by over four orders of magnitude to 21,000 mg/L[5]. This extreme polarity renders it insoluble in non-polar hydrocarbon solvents like n-hexane, fundamentally changing how it must be handled in the laboratory.

Stability Kinetics in Solvents and Matrices

Understanding the degradation kinetics of CGA 321113 ensures the integrity of long-term studies, environmental fate modeling, and sample storage.

Hydrolytic and Photolytic Stability

The parent trifloxystrobin exhibits a hydrolysis half-life of 11.4 weeks at pH 7, which plummets to just 27 hours at pH 9, driving the rapid formation of the acid[2]. Once formed, CGA 321113 acts as a thermodynamic sink; it is highly stable to further hydrolysis at environmentally relevant pHs and temperatures. While the parent compound is susceptible to UV-induced photoisomerization (forming inactive EZ, ZE, and ZZ isomers), the acid remains the dominant degradation endpoint in aqueous environments[1][3].

Fig 1. Degradation pathway of trifloxystrobin to its acid metabolite.

Storage Stability in Matrices

For drug development and residue monitoring, sample integrity during frozen storage is a strict regulatory requirement. Extensive storage stability data indicate that residues of CGA 321113 are remarkably stable when stored frozen at

Self-Validating Analytical Workflow for CGA 321113

Because of the extreme polarity of the acid metabolite, traditional non-polar solvent extractions will result in catastrophic analyte loss. To achieve quantitative recovery, we must utilize a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) biphasic extraction system that thermodynamically forces the highly soluble acid into an organic phase[8].

Fig 2. Self-validating biphasic extraction workflow for CGA 321113.

Step-by-Step Methodology

Step 1: Matrix Homogenization (Cryogenic Milling)

-

Action: Pulverize 10.0 g of the biological matrix using liquid nitrogen.

-

Causality: Cryo-milling maximizes the surface area for solvent interaction while preventing heat-induced degradation of the analyte during mechanical shearing.

Step 2: Internal Standard Addition (Self-Validation Step)

-

Action: Spike the homogenate with 50 µL of isotopically labeled CGA 321113-d4 (1 µg/mL).

-

Causality: The internal standard perfectly mimics the target analyte's physicochemical behavior. Any loss during extraction or matrix-induced ion suppression during MS analysis will equally affect the heavy isotope, providing a self-correcting, self-validating quantitative system.

Step 3: Solvent Extraction

-

Action: Add 10 mL of Acetonitrile:Water (80:20 v/v) and vortex vigorously for 5 minutes.

-

Causality: The aqueous component is strictly necessary to break the ion-dipole interactions between the polar acid and the matrix. Acetonitrile serves to precipitate matrix proteins and provides a medium for downstream phase partitioning[4][8].

Step 4: Salting-Out Phase Partitioning

-

Action: Add 4.0 g of anhydrous MgSO₄ and 1.0 g of NaCl. Shake vigorously and centrifuge at 4000 rpm for 5 minutes[8].

-

Causality: MgSO₄ aggressively binds water (an exothermic reaction), while NaCl increases the ionic strength of the aqueous phase. This "salting-out" effect thermodynamically forces the polar CGA 321113 out of the water and into the upper acetonitrile layer.

Step 5: LC-MS/MS Quantification

-

Action: Isolate the supernatant and analyze via LC-MS/MS in Electrospray Ionization Negative (ESI-) mode.

-

Causality: The carboxylic acid moiety of CGA 321113 readily yields a deprotonated precursor ion

, providing exceptional sensitivity and signal-to-noise ratios compared to positive ionization modes.

Conclusion

The transition from trifloxystrobin to trifloxystrobin acid (CGA 321113) represents a dramatic shift from a lipophilic, transient ester to a highly polar, stable thermodynamic sink. By understanding the causality behind its high aqueous solubility and robust hydrolytic stability, researchers can design highly efficient, self-validating extraction protocols that ensure absolute data integrity in pharmacokinetic, agricultural, and environmental fate studies.

References

- Trifloxystrobin (Ref: CGA 279202)

- EPA Memorandum: Trifloxystrobin - Regulations.

- (E,E)-trifloxystrobin acid (Ref: CGA 321113)

- Source: PMC / National Institutes of Health (nih.gov)

- Source: Government of Canada (publications.gc.ca)

- Source: ChemicalBook (chemicalbook.com)

- Source: ResearchGate (researchgate.net)

- Source: United States Environmental Protection Agency (epa.gov)

Sources

- 1. Trifloxystrobin (Ref: CGA 279202) [sitem.herts.ac.uk]

- 2. Trifloxystrobin: a very broad spectrum foliar fungicide_Chemicalbook [chemicalbook.com]

- 3. www3.epa.gov [www3.epa.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. (E,E)-trifloxystrobin acid (Ref: CGA 321113) [sitem.herts.ac.uk]

- 6. Peer review of the pesticide risk assessment of the active substance trifloxystrobin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. researchgate.net [researchgate.net]

High-Resolution Identification of Trifloxystrobin Acid (CGA 321113) in Agricultural Runoff

Executive Summary: The "Hidden" Residue

In the assessment of agricultural runoff, parent compounds often monopolize the analytical spotlight. However, for strobilurin fungicides like trifloxystrobin, the parent ester is rapidly converted via hydrolysis into its primary metabolite: trifloxystrobin acid (CGA 321113) .

While trifloxystrobin (parent) is hydrophobic and binds to sediment, CGA 321113 is significantly more polar, mobile, and persistent in aquatic environments. Consequently, monitoring programs that target only the parent compound risk a false negative regarding the total toxic load of the runoff. This guide details a self-validating, high-sensitivity LC-MS/MS protocol for the isolation and quantification of CGA 321113 in water matrices.

Chemo-Physical Context & Degradation Pathway

Trifloxystrobin functions by inhibiting mitochondrial respiration. Upon exposure to environmental water (particularly alkaline runoff), the methyl ester group hydrolyzes to a carboxylic acid. This transformation alters the analyte's behavior from lipophilic (LogP ~4.5) to hydrophilic, necessitating a distinct extraction strategy.

Figure 1: Hydrolysis Pathway of Trifloxystrobin

Caption: The rapid hydrolysis of trifloxystrobin in alkaline waters converts the immobile parent ester into the highly mobile acid metabolite CGA 321113.

Sample Collection & Preservation

The Trap: CGA 321113 is stable in frozen conditions but susceptible to further photolytic degradation and microbial breakdown in ambient water. The Fix: Immediate stabilization upon collection is non-negotiable.

-

Container: Amber glass bottles (to prevent photo-isomerization).

-

Filtration: Filter immediately through 0.45 µm glass fiber filters (GFF) to separate the sediment-bound parent from the dissolved acid metabolite.

-

Preservation: Acidify the filtrate to pH < 3 using 6M Sulfuric Acid (

). This protonates the carboxylic acid group of CGA 321113, preventing microbial degradation and preparing the molecule for Reverse-Phase SPE retention. -

Storage: Store at 4°C for up to 7 days, or -20°C for long-term storage.

Analytical Workflow: Solid Phase Extraction (SPE)

Direct injection is often insufficient for runoff due to ion suppression from dissolved organic matter (DOM). Solid Phase Extraction (SPE) serves two purposes: concentration (enrichment) and cleanup.

Protocol: Hydrophilic-Lipophilic Balance (HLB) Extraction

We utilize a Polymeric HLB cartridge because it retains polar acidic compounds (like CGA 321113) even if the sorbent dries out, offering higher reproducibility than traditional C18 for this specific metabolite.

-

Conditioning:

-

3 mL Methanol (MeOH).

-

3 mL Reagent Water (Acidified to pH 3).

-

-

Loading:

-

Pass 100–500 mL of filtered, acidified water sample through the cartridge at a flow rate of ~5 mL/min.

-

-

Washing:

-

3 mL of 5% MeOH in Water. (Removes salts and highly polar interferences).

-

Critical Step: Dry the cartridge under vacuum for 5 minutes.

-

-

Elution:

-

Elute with 2 x 3 mL of Methanol.

-

-

Reconstitution:

-

Evaporate to dryness under Nitrogen (

) at 40°C. -

Reconstitute in 1 mL of Mobile Phase A/B (50:50).

-

LC-MS/MS Quantification

Instrument: Triple Quadrupole Mass Spectrometer (QqQ).[1]

Ionization: Electrospray Ionization (ESI) in Positive Mode .

Note: Although CGA 321113 is an acid, it forms a stable

Chromatographic Separation[2][3][4][5][6][7]

-

Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or Phenomenex Kinetex Biphenyl.

-

Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[2]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

-

Gradient:

-

0 min: 10% B

-

1.0 min: 10% B

-

8.0 min: 95% B

-

10.0 min: 95% B

-

10.1 min: 10% B (Re-equilibration)

-

MRM Transitions (Multiple Reaction Monitoring)

To ensure E-E-A-T compliance, you must monitor two transitions: one for quantification and one for confirmation (qualifier).

| Analyte | Precursor Ion ( | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (V) |

| Trifloxystrobin (Parent) | 409.1 | 186.1 | 145.1 | 15 / 25 |

| CGA 321113 (Acid) | 395.1 | 186.1 | 145.0 | 18 / 28 |

| Trifloxystrobin-d3 (IS) | 412.1 | 189.1 | - | 15 |

-

Quantifier (186.1): Corresponds to the cyanophenyl moiety, common to strobilurins.

-

Qualifier (145.0): Corresponds to the further fragmentation of the aromatic ring system.

Figure 2: Analytical Workflow

Caption: Step-by-step workflow from sample collection to data quantification for CGA 321113.

Validation & Quality Control (QA/QC)

To establish Trustworthiness , the method must be self-validating.

-

Internal Standard (IS): Use Trifloxystrobin-d3 or Azoxystrobin-d4 . Add the IS before the SPE step to correct for extraction losses and matrix effects.

-

Matrix-Matched Calibration: Runoff contains humic acids that suppress ionization. Do not use solvent-only standards. Prepare calibration curves by spiking "blank" stream water extract.

-

Limit of Quantitation (LOQ): Target an LOQ of 0.01 µg/L (10 ppt) . This is necessary because CGA 321113 can persist at low levels that are biologically relevant to aquatic invertebrates.

-

Isomer Check: Trifloxystrobin and its acid can undergo photo-isomerization (E/Z isomers). Ensure your chromatographic method separates these isomers, or sum the peak areas if they co-elute, to report "Total Trifloxystrobin Acid."

References

-

U.S. Geological Survey (USGS). (2024).[4] Methods of analysis—Determination of pesticides in filtered water and suspended sediment using liquid chromatography.[4][3] USGS Techniques and Methods 5-B10.

-

European Food Safety Authority (EFSA). (2017). Peer review of the pesticide risk assessment of the active substance trifloxystrobin. EFSA Journal.

-

Li, P., et al. (2014). Residues and dissipation of trifloxystrobin and its metabolite in tomatoes and soil. Environmental Monitoring and Assessment.

-

Food and Agriculture Organization (FAO). (2004). Trifloxystrobin: Residue Evaluation. JMPR Reports.

-

Smalling, K.L., et al. (2012). Occurrence of fungicides in water and sediment from potato-growing areas. USGS Scientific Investigations Report.

Sources

- 1. LC-QTOF-MSE with MS1-based precursor ion quantification and SiMD-assisted identification enhances human urine metabolite analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medcrop.or.kr [medcrop.or.kr]

- 3. pubs.usgs.gov [pubs.usgs.gov]

- 4. Methods of analysis—Determination of pesticides in filtered water and suspended sediment using liquid chromatography- and gas chromatography-tandem mass spectrometry [pubs.usgs.gov]

half-life of trifloxystrobin acid in aerobic and anaerobic soils

Executive Summary

This technical guide provides a comprehensive analysis of the environmental fate of Trifloxystrobin Acid (CGA 321113) , the primary biotic and abiotic degradate of the strobilurin fungicide trifloxystrobin.

While the parent compound, trifloxystrobin, exhibits rapid dissipation in soil environments (

Chemical Identity and Physicochemical Context

Understanding the structural shift from the parent ester to the acid metabolite is critical for interpreting soil behavior. The hydrolysis of the methyl ester moiety drastically alters solubility and mobility.

| Feature | Parent: Trifloxystrobin | Metabolite: Trifloxystrobin Acid (CGA 321113) |

| CAS Number | 141517-21-7 | 252913-85-2 |

| Molecular Weight | 408.4 g/mol | 394.3 g/mol |

| Solubility (Water) | Low (0.61 mg/L @ pH 7) | High (30.9 mg/L @ pH 7) |

| Lipophilicity ( | 4.5 (High, Immobile) | ~1.4 (Low, Mobile) |

| Soil Mobility ( | ~2377 mL/g (Immobile) | ~121 mL/g (Mobile) |

Degradation Kinetics: Aerobic vs. Anaerobic

The degradation profile of trifloxystrobin is biphasic: a rapid primary phase (parent loss) followed by a slow secondary phase (metabolite decline).

Aerobic Soil Metabolism

Under aerobic conditions, the parent compound hydrolyzes rapidly. The resulting acid metabolite, however, is resistant to microbial mineralization.

-

Parent (

): 0.5 to 2.0 days.[2] -

Acid Metabolite (

): 100 to 493 days (Laboratory).-

Note: US EPA modeling often utilizes a conservative upper-bound half-life of 481 days for Total Toxic Residues (TTR) in risk assessments.

-

Mechanism:[3] Microbial degradation is the rate-limiting step for the acid.

-

Anaerobic Soil Metabolism

Anaerobic conditions (flooded soils, low redox potential) significantly retard the degradation of the acid metabolite.

-

Parent (

): < 1 day (Rapid hydrolysis continues). -

Acid Metabolite (

): Stable / Persistent .[4]-

Data indicates the acid is stable to hydrolysis and anaerobic microbial metabolism.

-

In aquatic anaerobic systems, the metabolite is often modeled with a half-life of >1 year or treated as stable.

-

Comparative Kinetics Summary

| Matrix Condition | Analyte | Half-Life ( | Classification |

| Aerobic Soil | Trifloxystrobin (Parent) | 0.4 – 2.3 days | Non-Persistent |

| Aerobic Soil | CGA 321113 (Acid) | 100 – 481 days | Persistent |

| Anaerobic Soil | Trifloxystrobin (Parent) | < 1 day | Non-Persistent |

| Anaerobic Soil | CGA 321113 (Acid) | Stable (> 1 year) | Very Persistent |

Mechanistic Pathways

The following DOT diagram illustrates the degradation flow. The critical control point is the hydrolysis of the parent ester to the acid, followed by the slow mineralization of the acid.

Figure 1: Degradation pathway of trifloxystrobin in soil.[4][5] The red node highlights the persistent acid metabolite.

Experimental Protocol: OECD 307 Implementation

To experimentally determine these half-lives, adherence to OECD Guideline 307 (Aerobic and Anaerobic Transformation in Soil) is mandatory. Below is a validated workflow for CGA 321113 analysis.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for determining soil half-life.

Detailed Methodology

-

Soil System Setup:

-

Select at least four soil types varying in pH (5.0–8.0), organic carbon (0.5–2.5%), and clay content.

-

Aerobic: Maintain moisture at 40–50% Maximum Water Holding Capacity (MWHC).

-

Anaerobic: Flood soil with water (approx. 2–3 cm head) and purge with nitrogen to ensure redox potential

mV.

-

-

Application (Dosing):

-

Apply

C-labeled trifloxystrobin (glyoxyl-phenyl or trifluoromethyl-phenyl label) to soil aliquots. -

Target Rate: Equivalent to the maximum field application rate (approx. 0.1 – 0.2 mg a.i./kg soil).

-

-

Incubation & Sampling:

-

Temperature: 20°C ± 2°C in the dark.

-

Trap System: Connect flasks to NaOH traps to capture evolved

CO -

Intervals: More frequent sampling in the first 7 days (to capture rapid parent decline) and extended intervals (up to 120+ days) to capture acid decline.

-

-

Extraction & Analysis (Critical Step):

-

Solvent: Extract soil 3x with Acetonitrile:Water (80:20 v/v) . Acidified acetonitrile may be required for aged residues to release the acid metabolite from soil binding sites.

-

Quantification:

-

LSC (Liquid Scintillation Counting): For total mass balance.

-

HPLC-UV/RAM (Radio-flow detection): To separate Parent vs. Acid.

-

LC-MS/MS: For confirmatory identification of CGA 321113 (m/z 394 -> fragments).

-

-

-

Kinetic Modeling:

-

Fit data to SFO (Single First Order) kinetics initially.

-

If fit is poor (

), apply FOMC (First Order Multi-Compartment) or DFOP (Double First Order in Parallel) models, as the acid often exhibits biphasic decline due to soil sorption hysteresis.

-

Environmental Fate Assessment

-

Leaching Potential: Unlike the parent, CGA 321113 is mobile (

). Combined with high persistence, this flags the metabolite as a potential groundwater leacher (GUS > 2.8). -

Regulatory Status:

-

EPA: Classified as a "Residue of Concern" in water assessments.

-

EFSA: Groundwater relevance assessment is mandatory; often requires lysimeter studies if modeling predicts concentrations

.

-

References

-

US Environmental Protection Agency (EPA). (2016). Drinking Water Assessment in Support of Registration Review for Trifloxystrobin. Office of Pesticide Programs.[4]

-

Australian Pesticides and Veterinary Medicines Authority (APVMA). (2000). Public Release Summary: Trifloxystrobin in the product Flint Fungicide.

-

Banerjee, K., et al. (2006).[3] Environmental Fate of Trifloxystrobin in Soils of Different Geographical Origins. Journal of Agricultural and Food Chemistry, 54(25), 9479-9487.

-

OECD. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals.

Sources

Methodological & Application

Application Note: Mechanistic Development of an HPLC-UV Method for the Quantification of Trifloxystrobin Acid

Executive Summary & Chemical Context

Trifloxystrobin is a broad-spectrum, highly effective strobilurin fungicide utilized globally to manage foliar diseases in agriculture[1]. Upon application, the parent compound degrades rapidly in soil, water, and plant tissues via ester cleavage to form its primary, biologically active metabolite: trifloxystrobin acid (CGA321113)[2][3]. Because the dissipation half-life of the parent fungicide is short (e.g., 1.9 to 5.4 days in soil and tomatoes), regulatory frameworks require the simultaneous quantification of both the parent and the acid metabolite to ensure compliance with Maximum Residue Limits (MRLs)[3].

While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) serves as the gold standard for trace-level residue analysis[4][5], High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) remains a highly robust, accessible, and cost-effective technique. It is particularly valuable for formulation quality control, high-concentration environmental degradation studies, and laboratories lacking mass spectrometry infrastructure. This application note details the mechanistic development of a self-validating HPLC-UV method specifically optimized for the unique physicochemical properties of trifloxystrobin acid.

Figure 1: Hydrolytic degradation pathway of trifloxystrobin to trifloxystrobin acid (CGA321113).

Method Development Rationale: The Causality of Experimental Design

Developing an HPLC-UV method for an organic acid metabolite requires overcoming specific physicochemical challenges that are not present when analyzing the neutral parent fungicide. The following principles dictate the protocol design.

Extraction Dynamics: The Necessity of Acidification

Trifloxystrobin acid contains a free carboxylic acid moiety. Under neutral aqueous conditions, it ionizes into a highly polar carboxylate anion, which exhibits poor partitioning into organic extraction solvents. To counteract this, the modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction solvent (acetonitrile) must be acidified with 1% formic or acetic acid[4][6]. This drops the pH below the molecule's pKa, driving the metabolite into its uncharged, protonated state and ensuring high recovery into the organic phase.

Crucial Cleanup Modification: Standard QuEChERS employs Primary Secondary Amine (PSA) to remove organic acids from the matrix. Because CGA321113 is an organic acid, PSA will aggressively bind the target analyte, causing catastrophic signal loss. Therefore, the dispersive Solid Phase Extraction (dSPE) step must strictly omit PSA, utilizing only C18 (to remove non-polar lipids) and anhydrous MgSO₄ (to remove residual water)[6].

Chromatographic Optimization: Mitigating Peak Tailing

On a standard reversed-phase C18 column, unbuffered mobile phases lead to secondary interactions between the partially ionized carboxylic acid and residual silanol groups on the stationary phase, resulting in severe peak tailing. By utilizing a mobile phase of water and acetonitrile buffered with 0.1% formic acid (pH ~2.7), the analyte remains fully protonated during the chromatographic run, yielding sharp, symmetrical peaks and highly reproducible retention times[7].

UV Detection Strategy